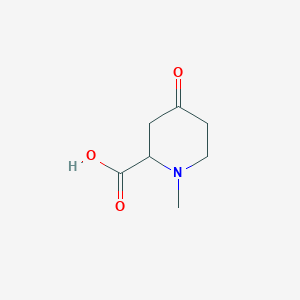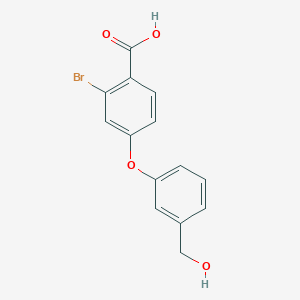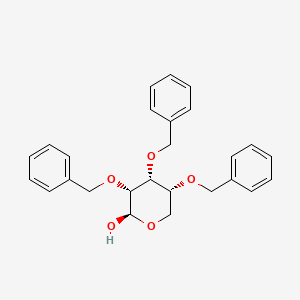
1-Methyl-4-oxopiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-oxopiperidine-2-carboxylic acid is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-oxopiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with an oxidizing agent to introduce the oxo group at the 4-position. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Compounds with additional oxo or hydroxyl groups.
Reduction Products: Compounds with hydroxyl groups replacing the oxo group.
Substitution Products: Compounds with new functional groups replacing existing ones.
Scientific Research Applications
1-Methyl-4-oxopiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-methyl-4-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various effects .
Comparison with Similar Compounds
- 1-Methyl-2-oxopiperidine-4-carboxylic acid
- 2-Methyl-4-oxopiperidine-1-carboxylic acid
- 4-Oxo-2-piperidinecarboxylic acid
Comparison: 1-Methyl-4-oxopiperidine-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-methyl-4-oxopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-8-3-2-5(9)4-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11) |
InChI Key |
IVXFNNHDWUWHJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethylbenzo[d]isoxazol-5-amine](/img/structure/B12967305.png)
![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12967310.png)





![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12967353.png)


![Ethyl 2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12967384.png)
![5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B12967386.png)


